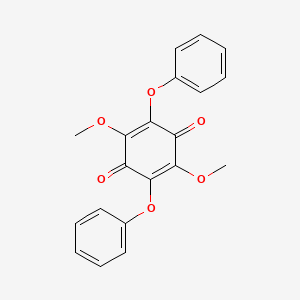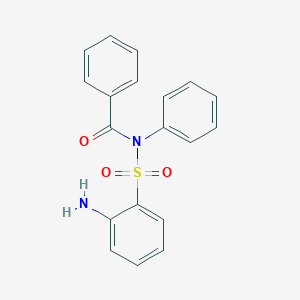![molecular formula C19H17NO4S B8042412 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione CAS No. 1089339-62-7](/img/structure/B8042412.png)
2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione
Descripción general
Descripción
2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione is an organic compound that features a naphthalenedione core with a phenylsulfonylpropylamino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-naphthoquinone and 3-(phenylsulfonyl)propylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to facilitate the nucleophilic substitution reaction.
The general reaction scheme can be represented as follows:
1,4-naphthoquinone+3-(phenylsulfonyl)propylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: The naphthalenedione core can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Further oxidized naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthalenedione derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes, pigments, or polymers.
Mecanismo De Acción
The mechanism of action of 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the naphthalenedione core can participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the phenylsulfonylpropylamino substituent.
2-Amino-1,4-naphthoquinone: Similar structure but with an amino group instead of the phenylsulfonylpropylamino group.
Phenylsulfonyl derivatives: Compounds with similar phenylsulfonyl groups but different core structures.
Uniqueness
2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione is unique due to the combination of the naphthalenedione core and the phenylsulfonylpropylamino substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)propylamino]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-18-13-17(19(22)16-10-5-4-9-15(16)18)20-11-6-12-25(23,24)14-7-2-1-3-8-14/h1-5,7-10,13,20H,6,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUULOWJVKLAHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCNC2=CC(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200951 | |
| Record name | 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089339-62-7 | |
| Record name | 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089339-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-(Phenylsulfonyl)propyl]amino]-1,4-naphthalenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione](/img/structure/B8042338.png)
![(4-Acetyloxy-2-pyridin-2-yl-[1,3]thiazolo[4,5-g]quinolin-9-yl) acetate](/img/structure/B8042342.png)


![N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide](/img/structure/B8042366.png)
![ethyl N-(6-oxo-11H-indeno[1,2-c]chromen-3-yl)carbamate](/img/structure/B8042378.png)
![3-[9-(2-Cyanoethyl)-2-nitrofluoren-9-yl]propanenitrile](/img/structure/B8042380.png)

![Ethyl 10-chloro-2-methyl-5-oxo-7,12-dihydroquinazolino[3,2-g][1,6]naphthyridine-13-carboxylate](/img/structure/B8042392.png)



![2-Hydroxyethyl 4-[4-(2-hydroxyethoxycarbonyl)phenyl]sulfonylbenzoate](/img/structure/B8042445.png)
